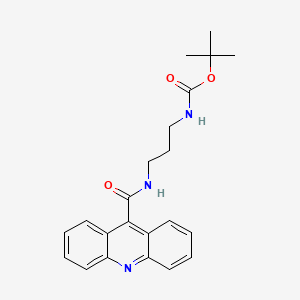
tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate
Vue d'ensemble
Description
tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate: is a chemical compound with the molecular formula C22H25N3O3 and a molecular weight of 379.45 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and materials science .
Méthodes De Préparation
The synthesis of tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate typically involves the reaction of acridine-9-carboxylic acid with tert-butyl carbamate and a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the process may require the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Applications De Recherche Scientifique
tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Mécanisme D'action
The mechanism of action of tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and ongoing research aims to elucidate these details .
Comparaison Avec Des Composés Similaires
tert-Butyl (3-(acridine-9-carboxamido)propyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-(methylamino)propyl)carbamate: This compound has a similar structure but differs in the functional group attached to the propyl chain.
tert-Butyl (3-(acridine-9-carboxamido)ethyl)carbamate: This compound has an ethyl chain instead of a propyl chain, leading to different chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
tert-butyl N-[3-(acridine-9-carbonylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-22(2,3)28-21(27)24-14-8-13-23-20(26)19-15-9-4-6-11-17(15)25-18-12-7-5-10-16(18)19/h4-7,9-12H,8,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFBERSAFCTRTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440913 | |
| Record name | tert-Butyl {3-[(acridine-9-carbonyl)amino]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259222-01-0 | |
| Record name | tert-Butyl {3-[(acridine-9-carbonyl)amino]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















